Cas no 13519-74-9 (2-chloro-n-ethylaniline)

2-chloro-n-ethylaniline 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-ethylaniline
- o-chloro-N-ethylaniline
- CTK0F4193
- Aniline, o-chloro-N-ethyl-
- AC1Q31G8
- 1-chloro-2-(ethylamino)benzene
- N-ethyl-2-chloro-aniline
- N-Aethyl-2-chlor-anilin
- 2-chloro-N-ethyl-benzenamine
- SureCN1116563
- Benzenamine, 2-chloro-N-ethyl-
- AC1LBRMT
- (2-chlorophenyl)ethylamine
- 2-Chloro-N-ethylbenzenamine
- N-Ethyl-2-chloro-benzenaMine
- MFCD00792552
- SCHEMBL1116563
- CS-0444964
- N-(2-Chlorophenyl)-N-ethylamine #
- DTXSID00343161
- AKOS000239418
- SB75865
- EN300-32932
- 13519-74-9
- OMQUELHMHMORKS-UHFFFAOYSA-N
- n-ethyl-2-chlorobenzenamine
- F78855
- 2-chloro-n-ethylaniline
-
- インチ: InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
- InChIKey: OMQUELHMHMORKS-UHFFFAOYSA-N
- ほほえんだ: CCNC1=CC=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 155.0503
- どういたいしつりょう: 155.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03
2-chloro-n-ethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32932-0.05g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.05g |
$58.0 | 2023-02-14 | ||
abcr | AB601560-250mg |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 250mg |
€184.70 | 2024-07-19 | ||
Enamine | EN300-32932-0.25g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.25g |
$122.0 | 2023-02-14 | ||
Enamine | EN300-32932-2.5g |
2-chloro-N-ethylaniline |
13519-74-9 | 2.5g |
$441.0 | 2023-02-14 | ||
Enamine | EN300-32932-0.5g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.5g |
$192.0 | 2023-02-14 | ||
Enamine | EN300-32932-5.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 5.0g |
$765.0 | 2023-02-14 | ||
abcr | AB601560-1g |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 1g |
€388.80 | 2024-07-19 | ||
abcr | AB601560-5g |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 5g |
€1200.90 | 2024-07-19 | ||
Enamine | EN300-32932-0.1g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.1g |
$86.0 | 2023-02-14 | ||
Enamine | EN300-32932-10.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 10.0g |
$1414.0 | 2023-02-14 |
2-chloro-n-ethylaniline 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
2-chloro-n-ethylanilineに関する追加情報
2-Chloro-N-Ethylaniline (CAS No. 13519-74-9): A Comprehensive Overview
2-Chloro-N-Ethylaniline, also known by its CAS registry number 13519-74-9, is an organic compound that belongs to the class of aromatic amines. This compound is widely recognized in the chemical industry for its versatility and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 2-chloro-N-ethylaniline consists of a benzene ring with a chlorine atom at the ortho position relative to an N-ethylamine group, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of 2-chloro-N-ethylaniline as a key intermediate in the production of biologically active compounds. For instance, studies have shown that this compound can be used as a precursor in the synthesis of antimicrobial agents, where its chlorine substituent plays a crucial role in enhancing the compound's activity against bacterial and fungal pathogens. Furthermore, its ability to undergo various substitution reactions has made it a valuable building block in the development of novel drug candidates.
The synthesis of 2-chloro-N-ethylaniline typically involves nucleophilic aromatic substitution reactions. Researchers have explored various conditions to optimize this process, including the use of different catalysts and reaction media. For example, recent studies have demonstrated that the use of microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields. This approach not only enhances the efficiency of production but also aligns with the growing demand for sustainable chemical processes.
In terms of applications, 2-chloro-N-ethylaniline has found extensive use in the agrochemical industry as an intermediate in the synthesis of herbicides and insecticides. Its ability to interact with biological systems makes it an attractive candidate for developing compounds with specific pesticidal activities. Additionally, this compound has been employed in the preparation of advanced materials, such as conductive polymers, where its electronic properties contribute to enhanced performance.
From a structural perspective, 2-chloro-N-ethylaniline exhibits interesting electronic properties due to the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the N-ethylamine group. These properties make it a suitable candidate for studying π-conjugation effects in aromatic systems. Recent computational studies have provided deeper insights into its electronic structure, which has implications for its use in optoelectronic devices.
Moreover, 2-chloro-N-ethylaniline has been utilized in medicinal chemistry for designing compounds with potential anticancer activity. By modifying its substituents, researchers have been able to create analogs that exhibit selective cytotoxicity against cancer cells while minimizing toxicity to healthy cells. This highlights the compound's potential as a lead molecule in drug discovery programs.
In conclusion, 2-chloro-N-ethylaniline (CAS No. 13519-74-9) is a versatile compound with significant applications across multiple disciplines. Its role as an intermediate in organic synthesis, combined with its unique chemical properties, continues to drive innovation in both academic and industrial settings. As research progresses, new opportunities for leveraging this compound's potential are expected to emerge, further solidifying its importance in modern chemistry.
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